Acide 3-fluoro-4-(trifluorométhyl)cinnamique

Vue d'ensemble

Description

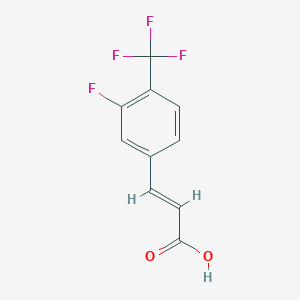

3-Fluoro-4-(trifluoromethyl)cinnamic acid: is an organic compound with the molecular formula C10H6F4O2 . It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluoro group at the 3-position and a trifluoromethyl group at the 4-position.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-Fluoro-4-(trifluoromethyl)cinnamic acid. In a comparative analysis, it was found to exhibit notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Specifically, a derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of 25.9 µM against MRSA, outperforming commonly used antibiotics like ampicillin (MIC 45.8 µM) . This suggests its potential as a lead compound in developing new antibiotics.

1.2 Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using THP1-Blue™ NF-κB cells indicated that certain derivatives could modulate the activity of the pro-inflammatory transcription factor NF-κB. Specifically, compounds with substitutions on the phenyl ring showed varying degrees of activity, indicating that structural modifications can enhance or diminish anti-inflammatory potential .

Materials Science Applications

2.1 Photochemical Studies

3-Fluoro-4-(trifluoromethyl)cinnamic acid has been utilized in photodimerization studies, which are crucial for understanding photochemical reactions in materials science. Research demonstrated that when incorporated into potassium bromide pellets, the compound underwent photodimerization under UV irradiation, showcasing its utility in studying reaction mechanisms and kinetics in solid-state chemistry .

2.2 Polymorphism Investigation

The compound is part of research exploring polymorphism in cinnamic acid derivatives. Understanding polymorphism is essential for drug formulation and material properties, as different crystalline forms can exhibit varied solubility and stability profiles .

Analytical Chemistry Applications

3.1 Spectroscopic Techniques

In analytical chemistry, 3-Fluoro-4-(trifluoromethyl)cinnamic acid has been employed as a model compound in spectroscopic studies to assess interactions and structural characteristics of similar compounds. Its distinctive fluorinated structure allows for enhanced detection and analysis using techniques like NMR and IR spectroscopy .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | MIC = 25.9 µM against MRSA; superior to ampicillin |

| Anti-inflammatory Properties | Modulates NF-κB activity; structure-dependent effects | |

| Materials Science | Photochemical Studies | Undergoes photodimerization; useful for reaction studies |

| Polymorphism Investigation | Reveals different crystalline forms affecting properties | |

| Analytical Chemistry | Spectroscopic Techniques | Enhanced detection capabilities due to fluorination |

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted on various cinnamic acid derivatives, including 3-Fluoro-4-(trifluoromethyl)cinnamic acid, demonstrated its effectiveness against resistant bacterial strains. The results indicated that structural modifications with fluorinated groups significantly enhance antimicrobial activity, making it a candidate for further development as an antibiotic .

Case Study 2: Photodimerization Mechanism

Research focusing on the photodimerization of trans-cinnamic acid derivatives revealed that 3-Fluoro-4-(trifluoromethyl)cinnamic acid exhibited subtle changes when subjected to UV light, indicating its potential role in photochemical applications . This study provides insights into how such compounds can be manipulated for desired chemical transformations.

Mécanisme D'action

Target of Action

Cinnamic acid derivatives are known to interact with a variety of biological targets, influencing numerous physiological processes .

Mode of Action

Cinnamic acid derivatives are known to exhibit a range of biological activities, which can be attributed to their interactions with various cellular targets . The trifluoromethyl group in the compound may enhance its activity .

Biochemical Pathways

Cinnamic acid is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .

Result of Action

Cinnamic acid derivatives are known to exhibit a range of biological activities, which can be attributed to their interactions with various cellular targets .

Action Environment

It is generally recommended to store the compound in a dry, cool, and well-ventilated place .

Analyse Biochimique

Biochemical Properties

3-Fluoro-4-(trifluoromethyl)cinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as phenylalanine ammonia-lyase, which is involved in the biosynthesis of cinnamic acid derivatives . The interaction with this enzyme suggests that 3-Fluoro-4-(trifluoromethyl)cinnamic acid may influence the production of various phenylpropanoids, flavonoids, and other related compounds. Additionally, the presence of fluoro and trifluoromethyl groups may enhance the compound’s binding affinity to certain proteins, potentially altering their function and stability.

Cellular Effects

3-Fluoro-4-(trifluoromethyl)cinnamic acid has been observed to affect various cellular processes. It can influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. The compound’s interaction with cellular proteins may lead to changes in gene expression, impacting cellular metabolism and function. For instance, 3-Fluoro-4-(trifluoromethyl)cinnamic acid may modulate the activity of transcription factors, thereby altering the expression of genes involved in antioxidant defense mechanisms .

Molecular Mechanism

At the molecular level, 3-Fluoro-4-(trifluoromethyl)cinnamic acid exerts its effects through specific binding interactions with biomolecules. The fluoro and trifluoromethyl groups enhance the compound’s ability to form hydrogen bonds and van der Waals interactions with target proteins. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 3-Fluoro-4-(trifluoromethyl)cinnamic acid may inhibit enzymes involved in pro-inflammatory pathways, thereby exerting anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-4-(trifluoromethyl)cinnamic acid have been shown to change over time. The compound exhibits good stability under ambient conditions, but its degradation can be influenced by factors such as pH and temperature . Long-term studies have indicated that prolonged exposure to 3-Fluoro-4-(trifluoromethyl)cinnamic acid can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles.

Dosage Effects in Animal Models

The effects of 3-Fluoro-4-(trifluoromethyl)cinnamic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and oxidative stress . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcomes without inducing toxicity.

Metabolic Pathways

3-Fluoro-4-(trifluoromethyl)cinnamic acid is involved in several metabolic pathways, primarily those related to the metabolism of phenylpropanoids. The compound interacts with enzymes such as phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to cinnamic acid . This interaction can influence the flux of metabolites through the phenylpropanoid pathway, potentially affecting the levels of various secondary metabolites.

Transport and Distribution

Within cells and tissues, 3-Fluoro-4-(trifluoromethyl)cinnamic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The presence of fluoro and trifluoromethyl groups may enhance the compound’s ability to cross cellular membranes, influencing its distribution and accumulation within tissues.

Subcellular Localization

The subcellular localization of 3-Fluoro-4-(trifluoromethyl)cinnamic acid is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can interact with key enzymes and proteins . These interactions can modulate the compound’s activity and function, potentially leading to changes in cellular metabolism and signaling pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trifluoromethyl)cinnamic acid typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of 3-Fluoro-4-(trifluoromethyl)cinnamic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoro-4-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The double bond in the cinnamic acid moiety can be reduced to form the saturated derivative.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of fluoro-trifluoromethyl benzoic acid derivatives.

Reduction: Formation of 3-fluoro-4-(trifluoromethyl)phenylpropanoic acid.

Substitution: Formation of various substituted cinnamic acid derivatives.

Comparaison Avec Des Composés Similaires

- 3-(Trifluoromethyl)cinnamic acid

- 4-(Trifluoromethyl)cinnamic acid

- 3-Fluorocinnamic acid

- 4-Fluorocinnamic acid

Comparison: 3-Fluoro-4-(trifluoromethyl)cinnamic acid is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. The trifluoromethyl group significantly increases the compound’s lipophilicity, enhancing its potential interactions with biological targets .

Activité Biologique

3-Fluoro-4-(trifluoromethyl)cinnamic acid is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

3-Fluoro-4-(trifluoromethyl)cinnamic acid plays a crucial role in modulating enzyme activities. It interacts with phenylalanine ammonia-lyase (PAL), an enzyme involved in the biosynthesis of various cinnamic acid derivatives. This interaction is vital for the metabolic pathways associated with phenylpropanoids, which are important in plant metabolism and have implications in human health.

2. Cellular Effects

The compound has been shown to influence several cellular processes:

- Cell Signaling : It affects signaling pathways related to reactive oxygen species (ROS) and oxidative stress responses. This can lead to altered gene expression, impacting cellular metabolism and function.

- Gene Expression : The compound may modulate transcription factors that regulate genes involved in antioxidant defense mechanisms, thereby enhancing cellular resilience against oxidative damage.

3. Molecular Mechanisms

At the molecular level, the biological activity of 3-Fluoro-4-(trifluoromethyl)cinnamic acid is attributed to its ability to form specific binding interactions with biomolecules. The presence of fluoro and trifluoromethyl groups enhances hydrogen bonding and van der Waals interactions with target proteins, leading to either enzyme inhibition or activation depending on the context.

4. Temporal and Dosage Effects

Research indicates that the effects of this compound can vary significantly with time and dosage:

- Temporal Stability : The compound exhibits stability under ambient conditions; however, its degradation can be influenced by environmental factors such as pH and temperature.

- Dosage Variability : In animal models, low doses have demonstrated antioxidant and anti-inflammatory properties, while higher doses may induce toxicity, including hepatotoxicity and oxidative stress.

5. Antimicrobial Activity

The antimicrobial potential of 3-Fluoro-4-(trifluoromethyl)cinnamic acid has been explored against various pathogens:

- In Vitro Studies : It has shown significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .

- Comparison with Antibiotics : In some studies, it exhibited better activity against MRSA than conventional antibiotics like ampicillin, suggesting its potential as an alternative treatment option for resistant bacterial strains .

6. Anti-inflammatory Potential

The compound's anti-inflammatory properties have been evaluated through various assays:

- Cell Viability Assays : In vitro studies using THP1-Blue™ NF-κB cells revealed that 3-Fluoro-4-(trifluoromethyl)cinnamic acid can modulate the activity of pro-inflammatory transcription factors, potentially reducing inflammation .

- Mechanistic Insights : The compound's ability to inhibit NF-κB activation suggests a mechanism through which it may exert anti-inflammatory effects, providing a basis for further therapeutic exploration .

7. Summary of Research Findings

The following table summarizes key findings related to the biological activity of 3-Fluoro-4-(trifluoromethyl)cinnamic acid:

Propriétés

IUPAC Name |

(E)-3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEWWWLVURRLNN-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420681 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231291-13-7 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 231291-13-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.